molecular formula C13H20FN B2780027 1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine CAS No. 1099598-62-5

1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine

Cat. No.: B2780027
CAS No.: 1099598-62-5
M. Wt: 209.308
InChI Key: XCIMZSRQJHVJQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “1-(2-Fluorophenyl)-4,4-dimethylpentan-3-amine” are not available, similar compounds such as ketamine have been synthesized using hydroxy ketone intermediates . The synthesis process involves several steps, including reaction with a reagent, dehydration, oxidation, imination, and rearrangement .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “this compound” are not available, similar compounds such as ketamine have been synthesized through a series of chemical reactions . These reactions include the reaction of cyclohexanone with a reagent, dehydration, oxidation, imination, and rearrangement .

Scientific Research Applications

Multi-Stimuli Responsive Materials

A study by Xiao-lin Lu and M. Xia discusses a novel V-shaped molecule, which shows potential use as a security ink due to its morphology-dependent fluorochromism, which can be induced by mechanical force or surrounding pH stimuli. This research indicates the potential application of complex organic molecules in security and sensing technologies (Lu & Xia, 2016).

Fluorescence Enhancement

Research by Jye‐Shane Yang et al. details how the introduction of N-phenyl substituents to 4-aminostilbenes leads to enhanced fluorescence quantum yields, indicating the importance of structural modification in developing highly fluorescent compounds for various applications (Yang, Chiou, & Liau, 2002).

Borondipyrromethene Analogues

A study by W. Qin et al. examines the photophysical properties of BODIPY analogues, highlighting how structural changes can affect fluorescence quantum yields and lifetimes. This research could be relevant in designing fluorescent probes or materials based on similar structural frameworks (Qin et al., 2005).

Polymer Electrolytes

D. Kim et al. describe the synthesis of guanidinium-functionalized anion exchange polymer electrolytes via activated fluorophenyl-amine reaction. This method demonstrates the utility of fluorophenyl derivatives in creating advanced materials for energy applications (Kim, Labouriau, Guiver, & Kim, 2011).

Fluorescent Detection

Meng Gao et al. developed a fluorescent sensor based on aggregation-induced emission (AIE) properties for the detection of amine vapors, showcasing the potential of AIE materials in environmental and health monitoring (Gao et al., 2016).

Advanced Fluorophores

Mandy Hecht et al. introduced bright boron-dipyrromethene-type fluorophores with enhanced photostability due to the introduction of fluorinated phenyl moieties. This work could provide insights into the design of fluorophores with improved performance for imaging and analytical applications (Hecht et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, 1-(2-Fluorophenyl)piperazine, indicates that it is considered hazardous. It may cause severe skin burns, eye damage, and respiratory irritation. It is harmful if swallowed or in contact with skin .

Properties

IUPAC Name

1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-13(2,3)12(15)9-8-10-6-4-5-7-11(10)14/h4-7,12H,8-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIMZSRQJHVJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCC1=CC=CC=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099598-62-5
Record name 1-(2-fluorophenyl)-4,4-dimethylpentan-3-amine
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